molecular formula C12H10FNO3 B1465107 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid CAS No. 1351808-49-5

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

Cat. No. B1465107
M. Wt: 235.21 g/mol
InChI Key: OWXDXJVAQDQYKK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is 1S/C12H10FNO3/c1-2-17-10-6-9 (12 (15)16)14-11-7 (10)4-3-5-8 (11)13/h3-6H,2H2,1H3, (H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.21 g/mol. It’s recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Chemical Properties
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid and its derivatives have been extensively used in the synthesis of complex compounds. Researchers have synthesized various cadmium complexes from carboxyl functionalized 2-phenylquinoline derivatives, investigating their fluorescent behavior and antibacterial activities against common pathogens like Escherichia coli and Staphylococcus aureus (Lei et al., 2014). Moreover, the creation of fluorinated derivatives of quinolinecarboxylic acids through the interaction of quinolone-3-carboxylic acid hydrazides with ethyl esters of 3-ethoxy-2-(polyfluorobenzoyl)acrylic acid has been documented, expanding the potential applications of these compounds in various scientific fields (Nosova et al., 2002).

Antibacterial and Antimycobacterial Research
The derivatives of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid have shown significant antibacterial properties. Researchers have synthesized fluoroquinolone-based 4-thiazolidinones and evaluated them for their antibacterial activities. These compounds were derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, indicating the versatility and potential of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid in creating potent antibacterial agents (Patel & Patel, 2010). Additionally, the modification of chitosan with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides and ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate has introduced new functional groups into glucosamine units of the polymer, offering new possibilities in the field of biomaterials and drug delivery systems (Levov et al., 2011).

Safety And Hazards

The safety data sheet (SDS) for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid provides important information about its safety and hazards . It’s crucial to handle this compound with care, using appropriate personal protective equipment. It should be stored properly to avoid any risks .

properties

IUPAC Name

4-ethoxy-8-fluoroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-10-6-9(12(15)16)14-11-7(10)4-3-5-8(11)13/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXDXJVAQDQYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-8-fluoroquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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